3,4-Diamino-2,6-dichloropyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

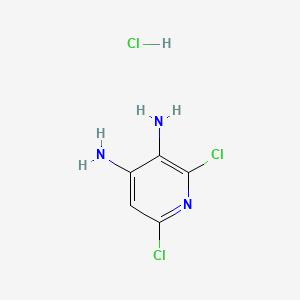

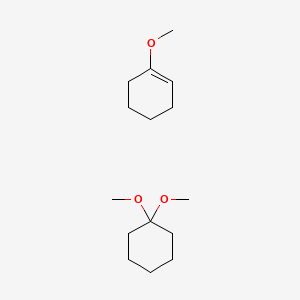

3,4-Diamino-2,6-dichloropyridine hydrochloride is a heterocyclic organic compound with the molecular formula C5H6Cl3N3 and a molecular weight of 214.48 . It is an off-white solid . It’s also known as 2,6-Dichloro-3,4-pyridinediamine Hydrochloride .

Synthesis Analysis

The synthesis of 2,6-dichloropyridine, a precursor to this compound, is achieved by the direct reaction of pyridine with chlorine . Another method involves the reaction of 2-chloropyridine or 2-chloropyridine hydrochloride with chlorine under photoinitiation actions at 160-190 ℃ to generate 2,6-dichloropyridine .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two chlorine atoms and two amino groups attached to it . The IUPAC name for this compound is 2,6-dichloropyridine-3,4-diamine;hydrochloride .Scientific Research Applications

Synthesis of Tetrahalogenopyridines and Bis(alkylthio)pyridines : Controlled chlorination of 2,6-diaminopyridine leads to the synthesis of 2,6-diamino-3,5-dichloropyridine, which is a precursor to 2,3,5,6-tetrahalogenopyridines and 2,6-dichloro-3,5-bis(thiocyanato)pyridine. These compounds are used in the preparation of 3,5-bis(alkylthio)pyridines, which have potential applications in various chemical syntheses (Chen & Flowers, 1980).

Vasodilators from Aminopyrimidine Oxides : Aminopyrimidine oxides, like 2,4-diamino-6-piperidinylpyrimidine 3-oxide, react with sulfur trioxide sources to yield heterocyclic O-sulfates. These compounds exhibit hypotensive properties and act as vasodilators, highlighting their potential in medical applications (Mccall et al., 1983).

Antimalarial Properties : The synthesis and antimalarial activity of various 2,4-diamino-6-[(aryl)thio, sulfinyl, and sulfonyl]pyrido-[3,2-d]pyrimidines have been explored. These compounds are synthesized from 2,6-dichloropyridine, indicating the role of 3,4-Diamino-2,6-dichloropyridine hydrochloride in developing antimalarial drugs (Colbry, Elslager & Werbel, 1984).

Potassium Channel Blocker : 3,4-Diaminopyridine, a related compound, has been identified as a potent potassium channel blocker. This finding is significant in the study of membrane ionic channels and has implications in neurobiology and pharmacology (Kirsch & Narahashi, 1978).

Anticancer, Anti-inflammatory, and Analgesic Activities : Heterocyclic compounds synthesized by reactions involving diamino derivatives like 3,4-Diaminopyridine have shown potential in anticancer, anti-inflammatory, and analgesic activities. This broadens the scope of its application in pharmaceutical research (Sondhi et al., 2001).

Poly(ether imide ester)s Synthesis : In polymer science, this compound has been used to synthesize novel thermally stable poly(ether imide ester)s, indicating its utility in developing advanced materials (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Properties

IUPAC Name |

2,6-dichloropyridine-3,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3.ClH/c6-3-1-2(8)4(9)5(7)10-3;/h1H,9H2,(H2,8,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIXRYPWWNMNRQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10700726 |

Source

|

| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89603-10-1 |

Source

|

| Record name | 2,6-Dichloropyridine-3,4-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10700726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl}naphthalene-2,7-disulfonic acid](/img/structure/B562521.png)

![N-Acetyl-S-{[4-(methanesulfinyl)butyl]carbamothioyl}-D-cysteine](/img/structure/B562528.png)

![Ethyl, 2-[(ethoxycarbonyl)oxy]-, conjugate monoacid (9CI)](/img/no-structure.png)

![2-[(2-Azidoethoxy-d4)methyl]-4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl)-6-methyl-1,4-dihydropyridine](/img/structure/B562534.png)